2-Fluoro-4-(furan-3-yl)benzoic acid

Descripción general

Descripción

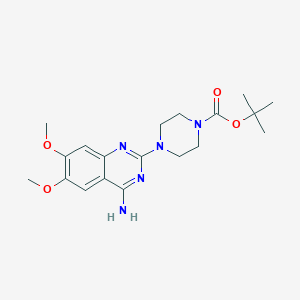

“2-Fluoro-4-(furan-3-yl)benzoic acid” is an aromatic organic compound . It has a molecular weight of 206.17 .

Molecular Structure Analysis

The molecular structure of “2-Fluoro-4-(furan-3-yl)benzoic acid” can be represented by the formula C11H7FO3 . The InChI code for this compound is 1S/C11H7FO3/c12-8-1-2-9 (7-3-4-15-6-7)10 (5-8)11 (13)14/h1-6H, (H,13,14) .Physical And Chemical Properties Analysis

“2-Fluoro-4-(furan-3-yl)benzoic acid” is a powder . Its molecular weight is 206.17 .Aplicaciones Científicas De Investigación

Organic Synthesis and Material Science

A study on the effect of donor units on the properties of fluorinated acceptor-based systems explored the synthesis of monomers bearing 5-fluorobenzo[c][1,2,5]-thiadiazole as the acceptor moiety with furan as an electron-donating group. The study revealed that these materials have potential applications in electrochromic devices due to their low bandgap values and exhibited electrochromic properties with relatively low switching times (Çakal et al., 2021).

Photoluminescent Properties

Research into solid-emissive benzo[b]naphtho[2,1-d]furan-6-one-type fluorophores has shown that these compounds, designed with a π-planar chromophore skeleton and sterically hindered dialkyl substituents, exhibit strong blue fluorescence emission in both solution and crystalline states, highlighting their potential for use in optoelectronic applications (Ooyama et al., 2008).

Novel Fluorophores

A study on one-pot synthesis of dual-state emission (DSE) luminogens containing the V-shape furo[2,3-b]furan scaffold demonstrated that these novel fluorophores exhibit solution and solid dual-state emission properties, making them promising materials for advanced photonic applications (Zhou et al., 2020).

Photocycloaddition Reactions

Research on the influence of arene substituents on photocycloaddition of furan to the benzene ring has highlighted the dependency of reaction mode selectivity and regiochemistry on arene substituents, suggesting applications in complex organic synthesis and mechanistic studies (Garcia et al., 1994).

Liquid Crystal Properties

A study focusing on properties of binary mixtures derived from hydrogen-bonded liquid crystals found that fluorine substitution in benzene ring core compounds influences the electro-optical and optical properties, potentially leading to the development of new materials with enhanced performance for liquid crystal displays (Fouzai et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

2-fluoro-4-(furan-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO3/c12-10-5-7(8-3-4-15-6-8)1-2-9(10)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHXAMRXCBUPIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=COC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(furan-3-yl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-Fluorobenzyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1531219.png)

![3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine hydrochloride](/img/structure/B1531223.png)

![2-[6-Chloro-5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile](/img/structure/B1531230.png)

![5-Chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole](/img/structure/B1531234.png)